molecular formula C11H19ClN4S B7898592 Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride

Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride

Cat. No.: B7898592
M. Wt: 274.81 g/mol
InChI Key: XKSRTEPZURJITH-UHFFFAOYSA-N
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Description

Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride is a chemical compound with a molecular formula of C11H19ClN4S This compound is of interest due to its unique structure, which includes a pyrimidine ring substituted with a methylsulfanyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methylsulfanyl-4-chloropyrimidine.

    Piperidine Ring Formation: The piperidine ring is then introduced through a nucleophilic substitution reaction.

    Coupling Reaction: The final step involves coupling the pyrimidine and piperidine rings using a suitable coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to increased efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride is unique due to its specific substitution pattern on the pyrimidine and piperidine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and relevant research findings regarding its activity against various biological targets.

  • Molecular Formula : C11H19ClN4S
  • Molecular Weight : 274.81 g/mol
  • CAS Number : 1261232-35-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, a related study found that certain derivatives demonstrated IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, highlighting their potential as anticancer agents .

The mechanism by which these compounds exert their effects often involves:

  • Microtubule Destabilization : Compounds have been shown to inhibit microtubule assembly, which is crucial for cell division, thereby inducing apoptosis in cancer cells .
  • Caspase Activation : The induction of apoptosis was confirmed through increased caspase-3 activity, indicating that these compounds can trigger programmed cell death in cancerous cells .

Case Studies

  • Study on Antiproliferation :
    • A series of piperidine derivatives were synthesized and evaluated for their antiproliferative activity. Among them, three specific compounds were identified as effective microtubule-destabilizing agents with notable cytotoxicity against MDA-MB-231 cells .
  • In Vivo Studies :
    • In vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound. Preliminary findings suggest that similar structures have shown promise in reducing tumor size in animal models .

Data Summary

Biological Activity Cell Line IC50 Value (μM) Mechanism
AnticancerMDA-MB-231 (Breast)2.43 - 7.84Microtubule destabilization
AnticancerHepG2 (Liver)4.98 - 14.65Apoptosis via caspase activation

Properties

IUPAC Name

N-methyl-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4S.ClH/c1-12-9-4-7-15(8-5-9)10-3-6-13-11(14-10)16-2;/h3,6,9,12H,4-5,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSRTEPZURJITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NC(=NC=C2)SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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